STING agonist-20
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Overview
Description
STING agonist-20 is a potent stimulator of interferon genes (STING) agonist. It is used in the synthesis of XMT-2056 and can serve as a vaccine adjuvant in the study of cancer and other inflammatory and immune diseases . The compound has shown promise in enhancing the immune response against tumors and infections by activating the STING pathway, which plays a crucial role in innate immunity.
Preparation Methods
The synthesis of STING agonist-20 involves several steps. One method starts with the alkylation of aniline, followed by a key cyclization using potassium thiocyanate to form benzothiazole . Another approach involves the use of lipid calcium phosphate nanoparticles for delivery . Industrial production methods focus on optimizing the payload, linker, and scaffold to improve potency and specificity in both in vitro and in vivo evaluations .
Chemical Reactions Analysis
STING agonist-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure to enhance its activity.
Reduction: Reduction reactions can be employed to alter the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include alkylating agents and cyclization catalysts. The major products formed from these reactions are derivatives of the original compound, which can be further tested for their biological activity.
Scientific Research Applications
STING agonist-20 has a wide range of scientific research applications:
Cancer Immunotherapy: It enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway.
Vaccine Adjuvant: It can be used to boost the immune response against various pathogens, including SARS-related coronaviruses.
Antiviral Therapy: The compound has shown potential in protecting against viral infections such as SARS-CoV-2 and influenza.
Innate Immunity Studies: It is used to study the cGAS-STING pathway and its role in innate immunity.
Mechanism of Action
STING agonist-20 activates the STING pathway by binding to the STING protein, leading to the production of type I interferons and other proinflammatory cytokines . This activation promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and activates natural killer cells . The pathway involves the phosphorylation of TBK1 and IRF3, which are key transcriptional regulators of the immune response .
Comparison with Similar Compounds
STING agonist-20 is unique in its ability to activate the STING pathway with high potency and specificity. Similar compounds include:
MSA-2: A non-nucleotide STING agonist that has shown promising antitumor activity.
diABZI: Another STING agonist that enhances the cytotoxicity of T cells towards cancer cells.
ADU-S100: A cyclic dinucleotide STING agonist used in cancer immunotherapy.
DMXAA: A small molecule STING agonist with potent immune-activating properties.
This compound stands out due to its robust activation of the STING pathway and its potential for use in various therapeutic applications.
Properties
Molecular Formula |
C36H39N11O8 |
---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
N-[5-carbamoyl-1-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-7-(3-hydroxypropoxy)benzimidazol-2-yl]-4-ethyl-2-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C36H39N11O8/c1-5-22-28(54-18(3)40-22)33(51)44-35-42-24-14-20(30(37)49)16-26(53-13-9-12-48)27(24)46(35)10-7-8-11-47-32-25(15-21(17-39-32)31(38)50)43-36(47)45-34(52)29-23(6-2)41-19(4)55-29/h7-8,14-17,48H,5-6,9-13H2,1-4H3,(H2,37,49)(H2,38,50)(H,42,44,51)(H,43,45,52)/b8-7+ |
InChI Key |
BSDFGBNCRMMRDC-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCO |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCO |
Origin of Product |
United States |
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